Ethyl 2-(4-bromophenyl)-1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylate belongs to the benzimidazole class of compounds. Benzimidazoles are heterocyclic aromatic organic compounds characterized by a benzene ring fused to an imidazole ring. They are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties [, , , , , , , ]. This particular derivative, with its specific substitutions, has been investigated for its potential use in organic light-emitting diodes (OLEDs) due to its potential for ambipolar transport [].
5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole is a heterocyclic compound characterized by the presence of a bromine atom at the 5th position and a cyclohexyl group attached to the nitrogen atom of the imidazole ring. Its molecular formula is C13H15BrN2, with a molecular weight of 279.18 g/mol. This compound belongs to the benzimidazole family, which is renowned for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique structural features of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole contribute to its potential as a building block in organic synthesis and its bioactive properties in medicinal chemistry.
The synthesis of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole can be achieved through several methods, primarily involving cyclization reactions. One common approach is the cyclization of amido-nitriles in the presence of nickel catalysts, which allows for mild reaction conditions and the incorporation of various functional groups. Another method involves reacting 5-bromo-1H-benzo[d]imidazole with cyclohexylamine under specific catalytic conditions .
The reaction typically requires controlled temperatures and solvents to optimize yield and purity. For instance, using polar aprotic solvents can enhance nucleophilic substitution reactions involving the bromine atom. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product with high purity.
The molecular structure of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole consists of a benzimidazole core with a cyclohexyl substituent and a bromine atom at the 5-position. The InChI (International Chemical Identifier) for this compound is InChI=1S/C13H15BrN2/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h6-9,11H,1-5H2.
The compound's structural data confirms its heterocyclic nature and provides insights into its reactivity patterns due to the presence of both halogen and nitrogen functionalities. The distinct arrangement of atoms influences its chemical behavior in various reactions .
5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole can undergo several types of chemical reactions:
Common reagents for substitution include amines, thiols, and other halides, often facilitated by catalysts such as palladium or copper. Oxidation may involve agents like hydrogen peroxide or potassium permanganate, while reduction typically employs sodium borohydride or lithium aluminum hydride .
The mechanism of action for 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole primarily involves its interaction with biological targets such as enzymes or receptors. The compound's ability to bind to these targets can modulate their activity, leading to biological effects such as inhibition of enzyme functions or alteration in signal transduction pathways. This characteristic makes it a candidate for further investigation in antimicrobial and anticancer research .
5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole is generally characterized by its solid-state at room temperature, with specific melting points dependent on purity and synthesis method.
The compound exhibits typical properties associated with halogenated benzimidazoles, including stability under standard laboratory conditions. Its solubility varies with solvents; it is often soluble in organic solvents like dimethyl sulfoxide but less so in water.
Relevant data includes:
These properties are critical for applications in synthesis and biological studies .
5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole has several scientific applications:
Benzimidazole—a bicyclic heterocycle fusing benzene and imidazole—is a privileged scaffold in drug design due to its structural resemblance to purine bases and unparalleled versatility in pharmacological targeting. This nucleus serves as a bioisostere for endogenous nucleotides, enabling selective interactions with biological macromolecules via hydrogen bonding, π-stacking, and hydrophobic effects. Over 4,000 natural products contain benzimidazole, underscoring its evolutionary relevance in bioactivity [3] [10]. Clinically, benzimidazole derivatives span antihelmintics (albendazole), antivirals (enviradine), antihypertensives (telmisartan), and proton pump inhibitors (omeprazole). This diversity stems from the scaffold’s ease of functionalization at N1, C2, and C5/C6 positions, enabling tailored steric and electronic modulation [10].
Table 1: Core Identifiers of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
Property | Value | Source |
---|---|---|
CAS Number | 1199773-22-2 | [5] [6] |
Molecular Formula | C₁₃H₁₅BrN₂ | [1] [9] |
Molecular Weight | 279.18 g/mol | [5] [6] |
SMILES | BrC1=CC=C2N(C3CCCCC3)C=NC2=C1 | [1] [2] |
Physical Form | Solid | [1] [6] |
Purity (Commercial) | ≥98% | [6] |
The 5-bromo-1-cyclohexyl variant exemplifies strategic C5 and N1 substitution. The unsubstituted C2 position preserves hydrogen-bonding capacity, while the electron-rich imidazole nitrogen facilitates target binding. Benzimidazoles typically exhibit planar geometry, but N1-cyclohexyl substitution introduces conformational flexibility, potentially enhancing binding to allosteric sites [3] [10].
Halogenation—particularly bromination—serves as a cornerstone strategy for optimizing ligand-receptor interactions. Bromine’s large atomic radius (1.85 Å) and moderate electronegativity (2.96) create unique steric and electronic effects compared to chlorine or fluorine:
Table 2: Halogen Effects on Benzimidazole Bioactivity
Halogen | Atomic Radius (Å) | Electronegativity | Key Biological Influences |
---|---|---|---|
Bromine | 1.85 | 2.96 | - Enhanced halogen bonding; metabolic resistance; red-shifted absorption (UV detection) |
Chlorine | 1.75 | 3.16 | - Higher oxidative stability; reduced lipophilicity vs Br |
Fluorine | 1.47 | 3.98 | - Strong inductive effects; metabolic blockade; improved membrane transport |
In 5-bromo-1-cyclohexyl-1H-benzimidazole, the bromine at C5 positions it ortho to the imidazole nitrogen, amplifying electron deficiency at N3. This can enhance binding to targets like histone deacetylases (HDACs) or tubulin, where electron-deficient heterocycles improve affinity [4] [10]. Bromine’s role in extending half-lives is critical; unlike smaller halogens, it resists oxidative displacement by cytochrome P450 enzymes [4].
The cyclohexyl group at N1 is a strategic design element addressing lipophilicity deficits inherent to unsubstituted benzimidazoles. Key advantages include:
Table 3: Impact of N1-Substituents on Benzimidazole Properties
N1-Substituent | logP* | Metabolic Vulnerability | Target Flexibility |
---|---|---|---|
Cyclohexyl | ~3.8 | Low (no π-bonds) | High (adaptive chair conformation) |
Methyl | ~2.1 | High (C-H oxidation) | Limited (small footprint) |
Phenyl | ~3.5 | Moderate (arene oxidation) | Moderate (rigid planar structure) |
Cyclopropylmethyl | ~2.9 | Moderate (ring strain) | Moderate |
*Estimated values
The cyclohexyl group’s pseudo-axial/equatorial dynamics allow induced-fit binding to hydrophobic pockets without demanding exact steric complementarity. This explains its prevalence in kinase inhibitors (e.g., seliciclib) where flexibility accommodates ATP-binding site variations [7]. In 5-bromo-1-cyclohexyl-1H-benzo[d]imidazole, the combined bromine/cyclohexyl modification creates a balanced pharmacophore—optimizing target engagement while maintaining favorable ADME properties.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2